molecular formula C8H9F2N B1393970 4-(1,1-Difluoroethyl)aniline CAS No. 1379282-27-5

4-(1,1-Difluoroethyl)aniline

Cat. No. B1393970
M. Wt: 157.16 g/mol
InChI Key: IHKSZIKBHBCDBK-UHFFFAOYSA-N
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Description

4-(1,1-Difluoroethyl)aniline is an organic compound with the molecular formula C8H9F2N . It is used for research and development purposes .


Synthesis Analysis

The synthesis of anilines, including 4-(1,1-Difluoroethyl)aniline, can be achieved through various methods. One approach involves modifying aniline monomers with various characteristics, allowing the study of the effect of the substituent on the respective polymer . Another method involves the palladium-catalyzed amination of aryl halides . A third approach involves the difluoroalkylation of anilines via photoinduced methods .


Molecular Structure Analysis

The molecular structure of 4-(1,1-Difluoroethyl)aniline has been studied using density functional methods with UB3LYP functional and 6-31G** basis set augmented with sp diffuse functions on nitrogen, fluorine, and three carbon atoms of the benzene ring .


Physical And Chemical Properties Analysis

4-(1,1-Difluoroethyl)aniline has a molecular weight of 157.16 g/mol . It is a powder at room temperature .

Scientific Research Applications

Nonlinear Optical Materials

4-(1,1-Difluoroethyl)aniline derivatives have been investigated for their potential applications in nonlinear optical (NLO) materials. Research on similar molecules like 4-chloro-3-(trifluoromethyl)aniline, 4-bromo-3-(trifluoromethyl)aniline, and 4-fluoro-3-(trifluoromethyl)aniline, explored their vibrational analysis, hyperconjugation interactions, and molecular electrostatic potential (MEP) surface analysis. These findings are significant for understanding the NLO properties of such compounds (Revathi et al., 2017).

Ionically Conducting Materials

The polymerization of aniline in the presence of perfluorinated polysulfonic acids results in the formation of soluble interpolyelectrolyte complexes. These complexes exhibit high proton and electrical conductivity, suggesting their potential use in applications that require highly ionically conducting materials (Boeva & Sergeyev, 2014).

Pesticide and Herbicide Intermediates

Compounds like 2,6-dichloro-4-trifluoromethyl aniline, which are structurally related to 4-(1,1-Difluoroethyl)aniline, have been identified as intermediates in the synthesis of efficient and low-toxic pesticides and new herbicides. These compounds play a crucial role in the preparation and application of these agrochemicals (Zhou, 2002).

Liquid Crystal Research

Derivatives of aniline, such as 4-octyloxy-N-(benzylidene)aniline, have been synthesized and studied for their liquid crystalline properties. These studies include an examination of phase transitions, microscopic textures, and molecular dipole moments, highlighting the potential application of such compounds in liquid crystal technology (Miyajima et al., 1995).

Electroluminescence and Organic Electronics

A novel class of emitting amorphous molecular materials has been synthesized from compounds like 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline. These materials show potential in organic electroluminescent (EL) devices due to their intense fluorescence emission, high glass-transition temperatures, and ability to emit multicolor light, including white (Doi et al., 2003).

Sensor Technology

Polyaniline, derived from aniline compounds, has been used in the development of nonenzymatic glucose sensors. These sensors exploit the inductive effect on the pKa of poly(aniline) to produce active sensing elements, demonstrating the potential of aniline derivatives in sensor technology (Shoji & Freund, 2001).

Corrosion Inhibition

Aniline derivatives have been used in the synthesis of corrosion inhibitors. Research on compounds like (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline demonstrated their effectiveness in inhibiting corrosion on mild steel in acidic environments, signifying their importance in industrial applications (Daoud et al., 2014).

Safety And Hazards

4-(1,1-Difluoroethyl)aniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer . It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-(1,1-difluoroethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-8(9,10)6-2-4-7(11)5-3-6/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKSZIKBHBCDBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,1-Difluoroethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Trofymchuk, M Bugera, AA Klipkov… - The Journal of …, 2021 - ACS Publications
A general approach to fluorinated (hetero)aromatic derivatives is elaborated. The key reaction is a deoxofluorination of substituted acetophenones with sulfur tetrafluoride (SF 4 ). In …
Number of citations: 11 pubs.acs.org

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